2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide
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Overview
Description
2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide is a hydrazide derivative containing a quinoline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group and the quinoline ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide typically involves the esterification of substituted quinolin-8-ol with ethyl chloroacetate in the presence of potassium carbonate under reflux conditions. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The resulting product is further reacted with hydrazine hydrate to yield the desired hydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, such as copper and zinc.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Complexation: Metal salts like copper(II) sulfate or zinc(II) chloride are employed.
Major Products
Reduction: Conversion to 2-[(6-Aminoquinolin-8-yl)oxy]acetohydrazide.
Substitution: Formation of various substituted hydrazides.
Complexation: Formation of metal complexes with enhanced biological activity.
Scientific Research Applications
2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide involves its interaction with metal ions and biological targets. The compound can chelate metal ions, disrupting their function in biological systems. Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Similar structure but with a methyl group instead of a nitro group.
2-(Quinolin-8-yloxy)acetohydrazide: Lacks the nitro group, leading to different reactivity and applications.
Uniqueness
2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in forming metal complexes and exploring its bioactive potential.
Properties
Molecular Formula |
C11H10N4O4 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-(6-nitroquinolin-8-yl)oxyacetohydrazide |
InChI |
InChI=1S/C11H10N4O4/c12-14-10(16)6-19-9-5-8(15(17)18)4-7-2-1-3-13-11(7)9/h1-5H,6,12H2,(H,14,16) |
InChI Key |
HGYUNTJOWCSMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)OCC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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